lithium;acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

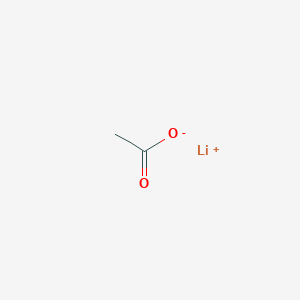

Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is commonly used in various laboratory and industrial applications due to its unique properties, such as its ability to act as a buffer in gel electrophoresis and its role in DNA transformation in yeast.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:

LiOH⋅H2O+CH3COOH→CH3COOLi+2H2O

The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .

Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .

Types of Reactions:

Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.

Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.

Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.

Major Products:

Lithium Salts: Reactions with other acids can produce different lithium salts.

Complexes: Formation of lithium complexes with organic ligands or other metal ions.

Chemistry:

Buffer in Gel Electrophoresis: Lithium acetate is used as a buffer in gel electrophoresis for DNA and RNA analysis due to its lower electrical conductivity and ability to run gels at higher speeds.

Synthesis of Organolithium Compounds: It serves as a precursor for the synthesis of various organolithium compounds used in organic synthesis.

Biology:

DNA Transformation in Yeast: Lithium acetate is used to permeabilize the cell wall of yeast, facilitating DNA transformation and genetic studies.

Medicine:

Pharmaceutical Applications: Lithium acetate is used in the synthesis of pharmaceutical compounds and as a catalyst in organic reactions.

Industry:

Polymer Production: It is used in the production of alkyd resins and acrylic polymers.

Anticorrosion Agent: Lithium acetate is employed as an anticorrosion agent in molding polyphenylene sulfide resins.

Wirkmechanismus

The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

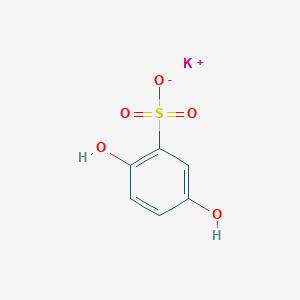

Sodium Acetate (C₂H₃NaO₂): Similar to lithium acetate, sodium acetate is used as a buffer in biochemical applications.

Potassium Acetate (C₂H₃KO₂): Potassium acetate is another acetate salt used in similar applications, but lithium acetate’s unique properties, such as its chaotropic effect, make it more suitable for specific biological applications.

Uniqueness: Lithium acetate’s ability to permeabilize yeast cell walls and its lower electrical conductivity in gel electrophoresis distinguish it from other acetate salts. Its chaotropic properties also make it particularly effective in denaturing biomolecules, which is beneficial in various laboratory and industrial processes .

Eigenschaften

IUPAC Name |

lithium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXADJRWDQXREU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3LiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)

![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)